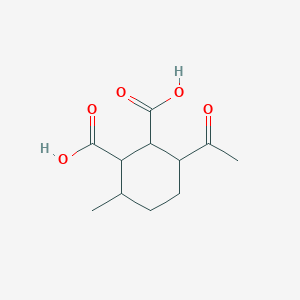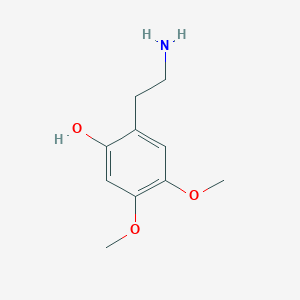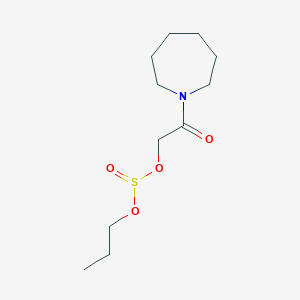
4,4-Difluoro-1-phenyl-4-(trifluoromethoxy)butane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-1-phenyl-4-(trifluoromethoxy)butane-1,3-dione is a fluorinated β-diketone compound It is known for its unique chemical structure, which includes both difluoro and trifluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Difluoro-1-phenyl-4-(trifluoromethoxy)butane-1,3-dione can be synthesized by reacting acetophenone with methyl-difluoroacetate . The reaction typically involves the use of a base, such as sodium hydride, to deprotonate the acetophenone, followed by the addition of methyl-difluoroacetate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-phenyl-4-(trifluoromethoxy)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the diketone to alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Difluoro-1-phenyl-4-(trifluoromethoxy)butane-1,3-dione has several applications in scientific research:
Chemistry: Used as a ligand in the preparation of metal complexes, which are studied for their catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism by which 4,4-Difluoro-1-phenyl-4-(trifluoromethoxy)butane-1,3-dione exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s fluorinated groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Shares a similar structure but lacks the difluoro and trifluoromethoxy groups.
4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione: Contains a furan ring instead of a phenyl group.
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione: Includes an additional fluorine atom on the phenyl ring.
Uniqueness
4,4-Difluoro-1-phenyl-4-(trifluoromethoxy)butane-1,3-dione is unique due to its combination of difluoro and trifluoromethoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and binding affinity, making it a valuable molecule for various applications.
Properties
CAS No. |
61206-61-9 |
|---|---|
Molecular Formula |
C11H7F5O3 |
Molecular Weight |
282.16 g/mol |
IUPAC Name |
4,4-difluoro-1-phenyl-4-(trifluoromethoxy)butane-1,3-dione |
InChI |
InChI=1S/C11H7F5O3/c12-10(13,19-11(14,15)16)9(18)6-8(17)7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
OAUNIFLRZIKBIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C(OC(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,5-Bis[5-(4-chlorophenyl)thiophen-2-yl]penta-1,4-dien-3-one](/img/structure/B14576130.png)









![2-(Ethoxymethylidene)-N-[3-(methylsulfanyl)phenyl]-3-oxobutanamide](/img/structure/B14576186.png)
